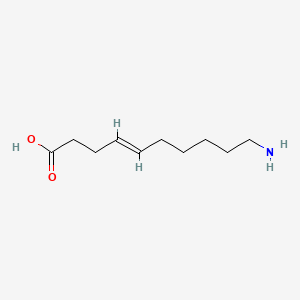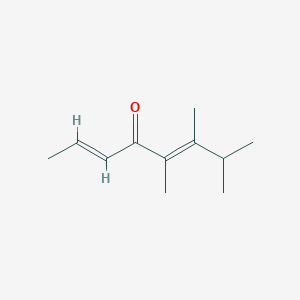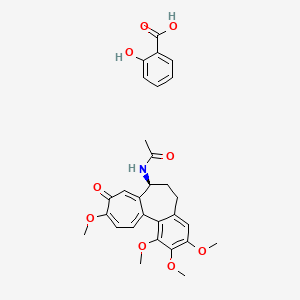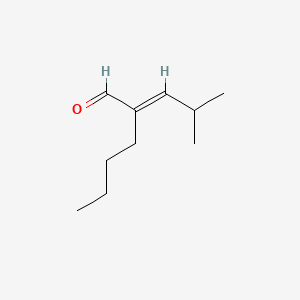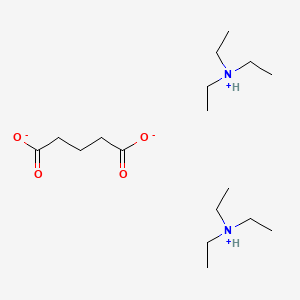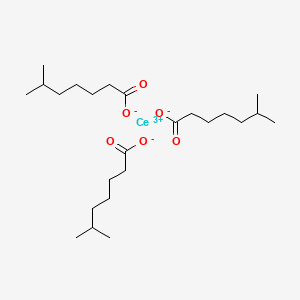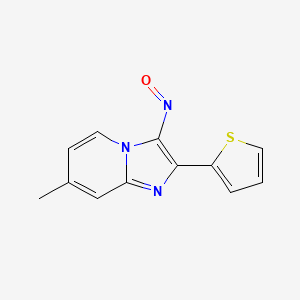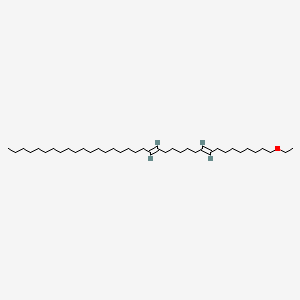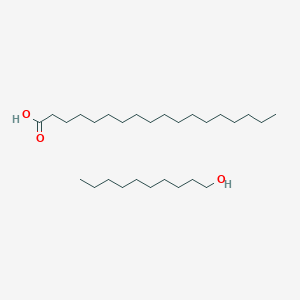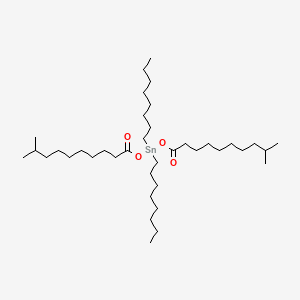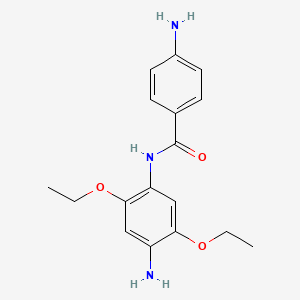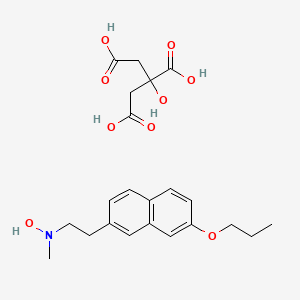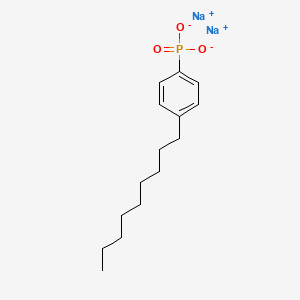
Sodium (4-nonylphenyl) phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (4-nonylphenyl) phosphonate is an organophosphorus compound that belongs to the class of phosphonates. It is characterized by the presence of a phosphonate group attached to a nonylphenyl moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (4-nonylphenyl) phosphonate typically involves the reaction of 4-nonylphenol with phosphorus trichloride, followed by hydrolysis and neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually maintained during the reaction.
Solvent: Common solvents used include toluene or dichloromethane.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Reaction: 4-nonylphenol is reacted with phosphorus trichloride in the presence of a solvent and catalyst.
Hydrolysis: The resulting intermediate is hydrolyzed to form the phosphonic acid derivative.
Neutralization: The phosphonic acid is then neutralized with sodium hydroxide to yield the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium (4-nonylphenyl) phosphonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates.
Scientific Research Applications
Sodium (4-nonylphenyl) phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has applications in studying enzyme inhibition and as a probe for biological phosphonate interactions.
Medicine: It is investigated for its potential use in drug design, particularly in the development of enzyme inhibitors.
Industry: It is used in the formulation of detergents, water treatment chemicals, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of sodium (4-nonylphenyl) phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- Sodium (4-octylphenyl) phosphonate
- Sodium (4-decylphenyl) phosphonate
- Sodium (4-dodecylphenyl) phosphonate
Uniqueness
Sodium (4-nonylphenyl) phosphonate is unique due to its specific nonylphenyl moiety, which imparts distinct physicochemical properties. Compared to similar compounds with different alkyl chain lengths, it offers a balance of hydrophobicity and reactivity, making it suitable for a variety of applications.
Conclusion
This compound is a versatile compound with significant applications in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in research and industry, contributing to advancements in chemistry, biology, medicine, and more.
Properties
CAS No. |
83949-25-1 |
|---|---|
Molecular Formula |
C15H23Na2O3P |
Molecular Weight |
328.29 g/mol |
IUPAC Name |
disodium;(4-nonylphenyl)-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C15H25O3P.2Na/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18;;/h10-13H,2-9H2,1H3,(H2,16,17,18);;/q;2*+1/p-2 |
InChI Key |
CIMFXUNKOJVRNC-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)P(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


